molecular formula C17H18ClN3O2 B267354 N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

カタログ番号 B267354
分子量: 331.8 g/mol
InChIキー: QZPZLVKKQXXWKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide, commonly referred to as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has shown promising results in preclinical studies as an anticancer agent, and its potential therapeutic applications are currently being investigated.

作用機序

CB-839 exerts its anticancer effects by inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition leads to a reduction in the levels of glutamate, which is an important source of energy and building blocks for cancer cells. The depletion of glutamate leads to a decrease in the production of ATP and other metabolites, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
CB-839 has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamine metabolism, the reduction of ATP production, and the induction of apoptosis in cancer cells. Additionally, CB-839 has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.

実験室実験の利点と制限

One of the major advantages of CB-839 is its specificity for glutaminase, which makes it a useful tool for investigating the role of glutamine metabolism in cancer cells. However, one of the limitations of CB-839 is its relatively short half-life, which can make it difficult to achieve sustained inhibition of glutaminase in vivo.

将来の方向性

There are several potential future directions for research on CB-839. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome some of the limitations of CB-839. Additionally, there is a need for further investigation into the mechanisms by which CB-839 exerts its anticancer effects, as well as its potential therapeutic applications in other diseases beyond cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CB-839 in humans.

合成法

CB-839 can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the nitrophenyl carbamate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with butyryl chloride to form CB-839.

科学的研究の応用

CB-839 has been extensively studied as a potential therapeutic agent for various types of cancer, including renal cell carcinoma, triple-negative breast cancer, and pancreatic cancer. Preclinical studies have shown that CB-839 can inhibit the growth of cancer cells by targeting the metabolic dependencies of cancer cells, specifically their reliance on glutamine metabolism.

特性

製品名

N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

分子式

C17H18ClN3O2

分子量

331.8 g/mol

IUPAC名

N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-5-16(22)19-14-8-4-9-15(11-14)21-17(23)20-13-7-3-6-12(18)10-13/h3-4,6-11H,2,5H2,1H3,(H,19,22)(H2,20,21,23)

InChIキー

QZPZLVKKQXXWKD-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

正規SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。